2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid
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Overview
Description
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction proceeds through a series of steps including N-deprotection, oxidative aminocarbonylation, and cyclization . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound can be achieved using a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the synthesis of pantothenate, a vital component for bacterial growth .
Comparison with Similar Compounds
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid can be compared with other similar compounds such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also contain imidazole and thiazole rings but have different substituents that can alter their biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar core structure but differ in the degree of saturation and the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H7BrN2O2S |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C8H7BrN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
XAXMUUMPFUPPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CCC(=O)O |
Origin of Product |
United States |
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